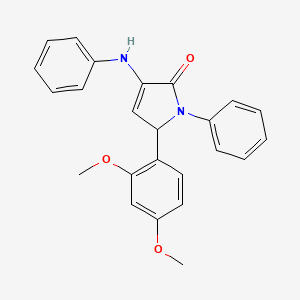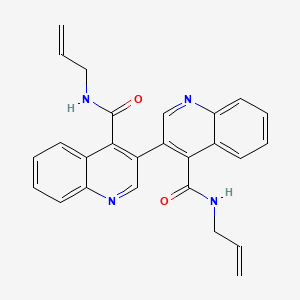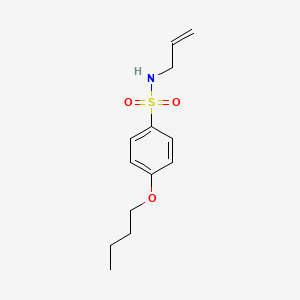
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a chemical compound commonly known as HITMD. It is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. HITMD has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of HITMD is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. HITMD has been shown to activate PPARγ, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
HITMD has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. HITMD has also been shown to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, HITMD has been shown to exhibit anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HITMD is its well-established synthesis method, which produces high yields of pure HITMD. Additionally, HITMD has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of HITMD is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on HITMD. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HITMD and its potential therapeutic applications. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of HITMD could lead to the development of more potent and effective derivatives.
Métodos De Síntesis
The synthesis of HITMD involves the reaction of 4-hydroxy-3-iodobenzaldehyde and 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure HITMD. This synthesis method has been extensively studied and optimized to produce high yields of pure HITMD.
Aplicaciones Científicas De Investigación
HITMD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. HITMD has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZIZFCTFTXOA-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)
![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)


![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)